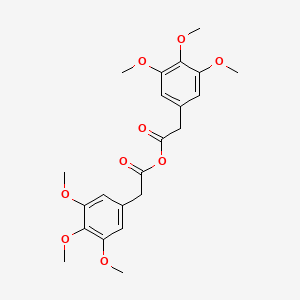![molecular formula C14H8N4 B14731936 Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile CAS No. 5722-41-8](/img/structure/B14731936.png)
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its four cyano groups attached to the bicyclic framework, which significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of rhodium catalysts in a one-pot procedure has been reported to facilitate the formation of similar bicyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specifics of these methods are often proprietary and tailored to the capabilities of the manufacturing facility.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- (9S)-Bicyclo[7.2.0]undeca-2,4,7-triene-10,10,11,11-tetracarbonitrile
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene-7-carbaldehyde
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of four cyano groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
5722-41-8 |
|---|---|
Fórmula molecular |
C14H8N4 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c15-7-13(8-16)11-3-1-2-4-12(6-5-11)14(13,9-17)10-18/h1-6,11-12H |
Clave InChI |
VHWIUNLTFOHZGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C=CC(C=C1)C(C2(C#N)C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


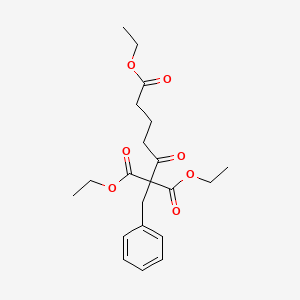
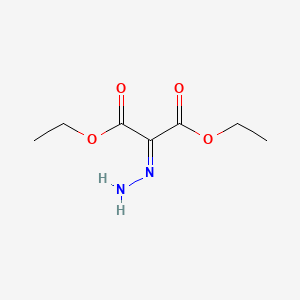
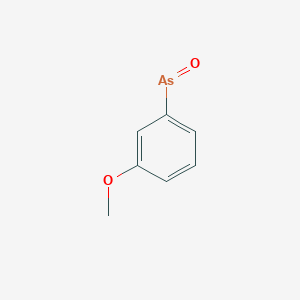
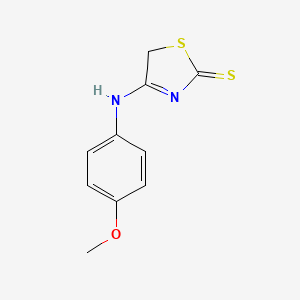
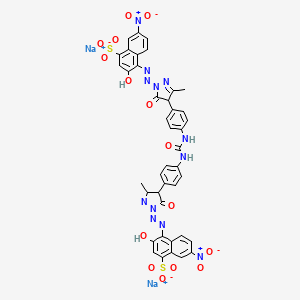
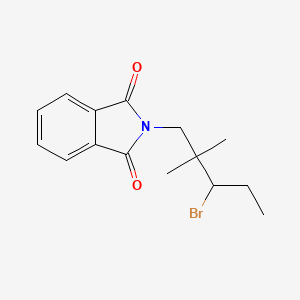
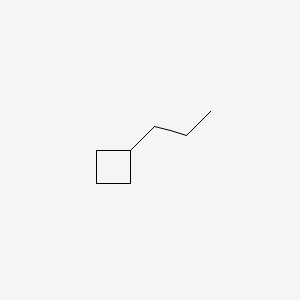
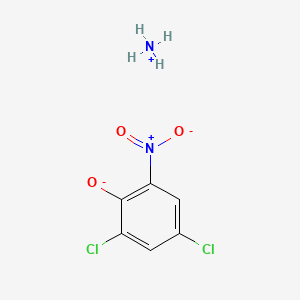
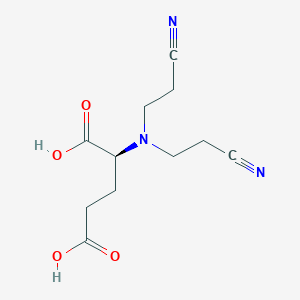
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
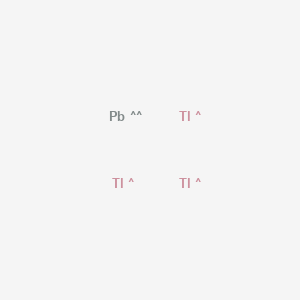

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
